![molecular formula C18H17N3O4S B2844386 2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896308-52-4](/img/structure/B2844386.png)
2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide, commonly known as DPTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiophene class of organic compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Anticonvulsant Properties
Epilepsy is a common neurological disorder characterized by recurrent seizures. Researchers have explored novel anticonvulsants to improve treatment options. This compound belongs to a series of hybrid pyrrolidine-2,5-dione derivatives. In animal seizure models, it demonstrated broad-spectrum activity, particularly in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. Compound 30, in particular, exhibited potent anticonvulsant activity and a favorable safety profile .
Mechanism of Action
Target of Action
The compound, 2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide, primarily targets Chinese hamster ovary cells (CHO cells) . These cells are often used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate (ATP) during monoclonal antibody production . This interaction results in an increase in monoclonal antibody production .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, glucose uptake, and ATP production . By suppressing cell growth, the compound diverts the cell’s resources towards the production of monoclonal antibodies. The increased glucose uptake rate and ATP production provide the necessary energy for this process .
Pharmacokinetics
It is noted that the compound has very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (hlms), and no significant influence on cyp3a4/cyp2d6 activity . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is an increase in monoclonal antibody production . The compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .
properties
IUPAC Name |
2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-9-10(2)26-18(15(9)16(19)24)20-17(25)11-4-3-5-12(8-11)21-13(22)6-7-14(21)23/h3-5,8H,6-7H2,1-2H3,(H2,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWBPPWGJRCAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide |
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